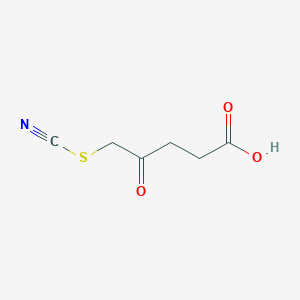![molecular formula C17H20ClNO4 B14011499 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione CAS No. 22272-13-5](/img/structure/B14011499.png)
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(2-ethoxyethoxy)propylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol or chloroform. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization, distillation, or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidation products .
Aplicaciones Científicas De Investigación
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiproliferative effects.
Medicine: It is studied for its potential therapeutic applications, including its role in treating infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It also interacts with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
- 2-(Tert-butylthio)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its ethoxyethoxypropylamino group enhances its solubility and bioavailability, making it more effective in certain applications compared to similar compounds .
Propiedades
Número CAS |
22272-13-5 |
|---|---|
Fórmula molecular |
C17H20ClNO4 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
2-chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO4/c1-2-22-10-11-23-9-5-8-19-15-14(18)16(20)12-6-3-4-7-13(12)17(15)21/h3-4,6-7,19H,2,5,8-11H2,1H3 |
Clave InChI |
DSMOYSUHFZDLAK-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
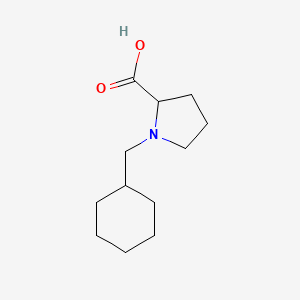
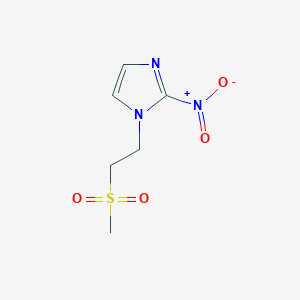
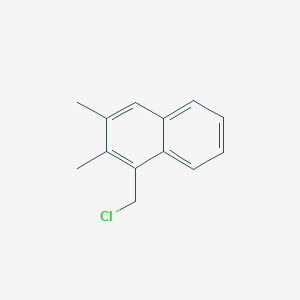
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
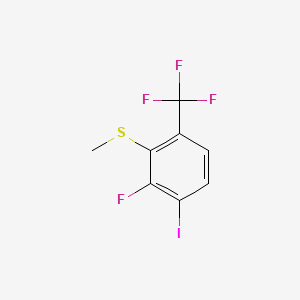
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
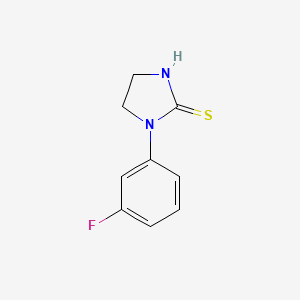
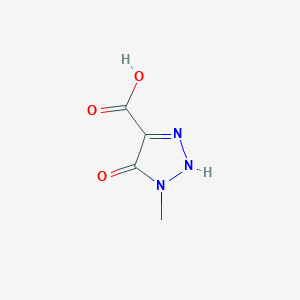
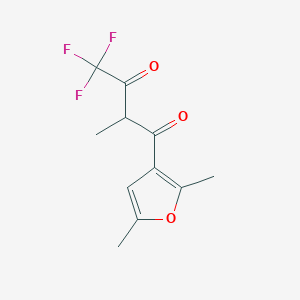
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
